molecular formula C10H11N3O B574149 Acetyl-(2-methylanilino)cyanamide CAS No. 191028-17-8

Acetyl-(2-methylanilino)cyanamide

Katalognummer: B574149
CAS-Nummer: 191028-17-8
Molekulargewicht: 189.218
InChI-Schlüssel: ZUOAEXGEJIQTFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyano-N’-(2-methylphenyl)acetohydrazide is an organic compound with the molecular formula C10H11N3O It is a derivative of acetohydrazide, characterized by the presence of a cyano group and a 2-methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-N’-(2-methylphenyl)acetohydrazide typically involves the reaction of cyanoacetohydrazide with 2-methylbenzaldehyde. The reaction is carried out in a solvent such as methanol, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for N-Cyano-N’-(2-methylphenyl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-Cyano-N’-(2-methylphenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-Cyano-N’-(2-methylphenyl)acetohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Cyano-N’-(2-methylphenyl)acetohydrazide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the hydrazide moiety can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Cyano-N’-(2-chlorobenzylidene)acetohydrazide
  • 2-Cyano-N’-(4-dimethylaminobenzylidene)acetohydrazide

Uniqueness

N-Cyano-N’-(2-methylphenyl)acetohydrazide is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Eigenschaften

CAS-Nummer

191028-17-8

Molekularformel

C10H11N3O

Molekulargewicht

189.218

IUPAC-Name

acetyl-(2-methylanilino)cyanamide

InChI

InChI=1S/C10H11N3O/c1-8-5-3-4-6-10(8)12-13(7-11)9(2)14/h3-6,12H,1-2H3

InChI-Schlüssel

ZUOAEXGEJIQTFA-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NN(C#N)C(=O)C

Synonyme

Acetic acid, 1-cyano-2-(2-methylphenyl)hydrazide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.